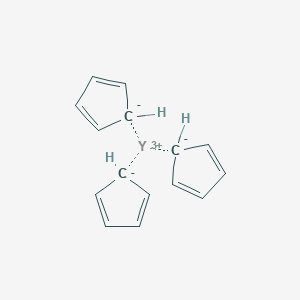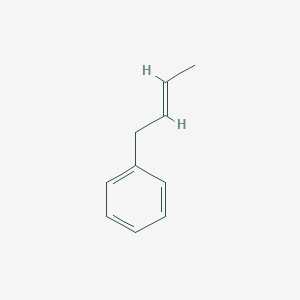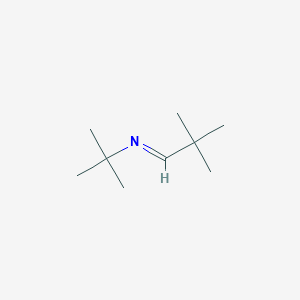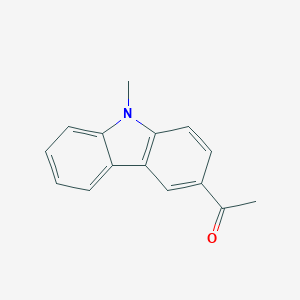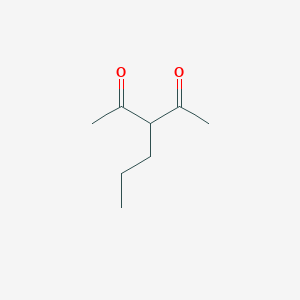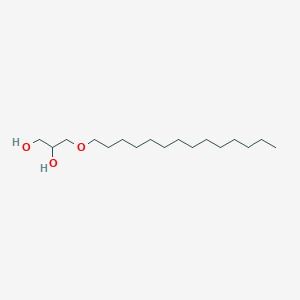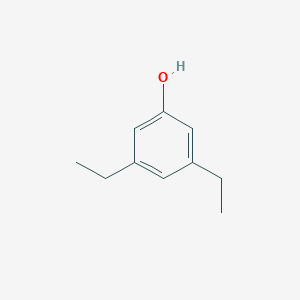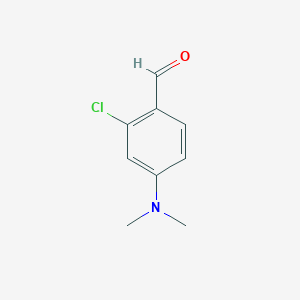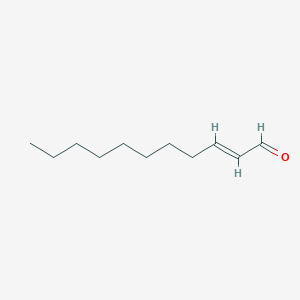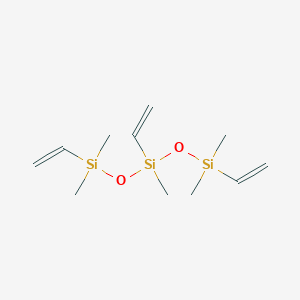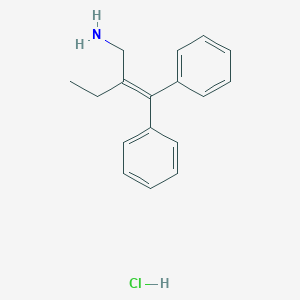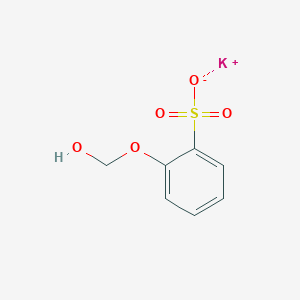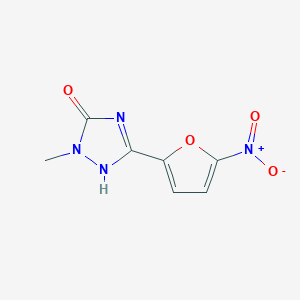
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one, also known as nitrotriazolone, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Nitrotriazolone has a unique chemical structure that makes it a valuable tool for investigating biochemical and physiological processes. In
Applications De Recherche Scientifique
Nitrotriazolone has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used to study the role of ROS in cellular signaling pathways and to investigate the effects of oxidative stress on cells. Nitrotriazolone has also been used as a tool for studying the function of various enzymes, including peroxidases, oxidases, and catalases.
Mécanisme D'action
Nitrotriazolone is a potent oxidizing agent that reacts with ROS to produce a fluorescent product. The mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone involves the transfer of an electron from the nitro group to the triazole ring, resulting in the formation of a highly reactive intermediate. This intermediate then reacts with ROS to produce a fluorescent product.
Effets Biochimiques Et Physiologiques
Nitrotriazolone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress in cells. It has also been shown to inhibit the activity of various enzymes, including peroxidases, oxidases, and catalases. Nitrotriazolone has been shown to induce apoptosis in cancer cells and to have anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone in lab experiments is its ability to selectively detect ROS in cells. Nitrotriazolone is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are many potential future directions for research involving 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Some possible areas of investigation include the development of new synthetic methods for 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone, the exploration of its anti-tumor properties, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone and its effects on cellular signaling pathways.
Méthodes De Synthèse
Nitrotriazolone can be synthesized using a variety of methods, including the reaction of 5-nitrofurfural with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Other methods include the reaction of 5-nitrofurfural with acetic anhydride and ammonium acetate, followed by treatment with hydrazine hydrate and acetic anhydride.
Propriétés
Numéro CAS |
1600-61-9 |
|---|---|
Nom du produit |
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one |
Formule moléculaire |
C7H6N4O4 |
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
2-methyl-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C7H6N4O4/c1-10-7(12)8-6(9-10)4-2-3-5(15-4)11(13)14/h2-3H,1H3,(H,8,9,12) |
Clé InChI |
VPGANWWUEZSJQK-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1C(=O)NC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



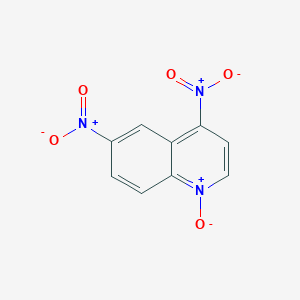
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
